molecular formula C15H22N2O2 B2737375 Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate CAS No. 2445791-33-1

Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate

Cat. No.: B2737375
CAS No.: 2445791-33-1
M. Wt: 262.353
InChI Key: KVPZJIJMVNRFLX-UHFFFAOYSA-N
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Description

Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate is a protected amine intermediate of significant value in medicinal chemistry and organic synthesis. Its core structure is based on the 2,3-dihydro-1H-indole scaffold, a privileged motif found in numerous biologically active compounds. This carbamate serves as a crucial building block in the synthesis of kinase inhibitors , where the indoline core can interact with the hinge region of various kinase targets. The tert-butoxycarbonyl (Boc) protecting group is strategically employed to safeguard the primary amine functionality during multi-step synthetic sequences, allowing for selective deprotection under mild acidic conditions to generate the reactive amine precursor for further derivatization. Researchers utilize this compound to construct complex molecules for drug discovery programs , particularly in developing candidates for oncology and neurological disorders. Its application is essential for exploring structure-activity relationships (SAR) around the indoline scaffold, enabling the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.

Properties

IUPAC Name

tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10-8-11-6-5-7-12(13(11)17-10)9-16-14(18)19-15(2,3)4/h5-7,10,17H,8-9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPZJIJMVNRFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C(=CC=C2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate typically involves the reaction of an indole derivative with tert-butyl carbamate. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the indole ring and the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate has been investigated for its potential as an anti-cancer agent. Its structural similarity to known inhibitors of cyclin-dependent kinases suggests that it may exhibit similar inhibitory effects, which are crucial for regulating the cell cycle in cancer cells .
    • The compound’s ability to modulate enzyme activity has been explored, particularly in relation to metabolic pathways relevant to cancer and neurodegenerative diseases .
  • Neuropharmacology
    • Research indicates that compounds with indole structures can interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. This compound may influence serotonin receptors or other neurological pathways, making it a candidate for further study in neuropharmacology .
  • Anti-inflammatory Activity
    • Studies have shown that similar carbamate derivatives exhibit anti-inflammatory properties. The introduction of hydroxymethyl groups can enhance the compound's ability to modulate inflammatory responses, indicating its potential use in treating inflammatory diseases .

Case Study 1: Cyclin-Dependent Kinase Inhibition

Research has demonstrated that structurally related compounds can effectively inhibit cyclin-dependent kinases (CDKs). In vitro studies indicated that modifications to the indole structure could enhance binding affinity to CDKs, suggesting a pathway for developing new anticancer therapies .

Case Study 2: Neuroprotective Effects

A study focused on the neuroprotective properties of indole derivatives indicated that compounds similar to this compound could reduce oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative disease treatments .

Compound NameBiological ActivityNotable Features
Tert-butyl N-(4-fluorophenyl)carbamateEnhanced lipophilicity; potential enzyme inhibitionIncorporates a fluorine atom
Tert-butyl N-(1R,2S)-2-amino-4-methylpentyl)carbamateInhibition of cyclin-dependent kinases (CDKs)Similar structure; potential anticancer properties
Tert-butyl ((1R,2R)-2-(dimethylamino)cyclopentyl)carbamateInteraction with neurological receptorsExhibits activity against various biological targets

Mechanism of Action

The mechanism of action of Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate involves its interaction with various molecular targets and pathways. The indole ring system can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Carbamates with Cyclopentyl and Piperidine Cores

Compounds like tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0) and tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate (CAS: 163271-08-7) share the tert-butyl carbamate group but differ in their heterocyclic cores.

Compound Name Core Structure Key Substituents CAS Number
Target Compound 2,3-Dihydroindole 2-Methyl, CH₂ linker to carbamate Not Provided
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Cyclopentane 3-Hydroxy, (1S,3S) stereochemistry 154737-89-0
tert-butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate Piperidine 4-Hydroxy, (3S,4R) stereochemistry 163271-08-7

Key Differences :

  • Core Rigidity : The dihydroindole core offers partial aromaticity, balancing rigidity and flexibility, whereas cyclopentyl and piperidine cores are fully aliphatic.
  • Hydrogen Bonding : Hydroxy substituents in the cyclopentyl/piperidine analogs enable hydrogen bonding, which is absent in the target compound. This may affect solubility and target interactions .

Indole-Based Carbamate Analogs

The compound tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-yl)carbamate (CAS: 2940957-32-2) shares the indole-carbamate framework but differs in substituents and saturation.

Compound Name Indole Substitution Additional Groups CAS Number
Target Compound 2-Methyl-2,3-dihydro None Not Provided
tert-butyl N-(3-cyano-4-ethyl-1H-indol-7-yl)carbamate Fully aromatic 3-Cyano, 4-Ethyl 2940957-32-2

Key Differences :

  • Electron-Withdrawing Groups: The 3-cyano group in the analog increases electron deficiency, which could modulate reactivity or binding affinity .

Stereochemical Variants

Stereochemistry plays a critical role in analogs like tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate (CAS: 167465-99-8).

Compound Name Stereochemistry Impact CAS Number
tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate (1S,3R) Altered spatial orientation of hydroxy group 167465-99-8

Implications :

  • Biological Activity: Stereochemical differences can drastically affect target binding. For example, the (1S,3R) configuration may position the hydroxy group in a non-productive orientation for hydrogen bonding compared to (1S,3S) isomers.
  • Synthetic Complexity : Separation of stereoisomers adds challenges to synthesis, as seen in PharmaBlock’s portfolio of enantiopure building blocks .

Research Findings and Implications

  • Structural Analysis : Crystallographic studies using programs like SHELX (e.g., SHELXL for refinement) are critical for resolving stereochemistry and hydrogen-bonding networks in carbamate derivatives .
  • Drug Design : The dihydroindole core in the target compound may offer improved metabolic stability over fully aromatic indoles, while the lack of polar groups (e.g., -OH) could reduce solubility.
  • Synthetic Routes : PharmaBlock’s expertise in producing tert-butyl carbamates highlights the commercial availability of intermediates for structure-activity relationship (SAR) studies .

Biological Activity

Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate (commonly referred to as TBM) is a compound of interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

TBM is characterized by its unique molecular structure, which includes a tert-butyl group and an indole derivative. The molecular formula is C15H20N2O2C_{15}H_{20}N_2O_2, with a molecular weight of approximately 264.34 g/mol. The presence of the indole moiety is significant as it is known for various biological activities, including anti-inflammatory and anticancer properties.

The biological activity of TBM can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : TBM has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, it acts as an inhibitor of acetylcholinesterase (AChE), potentially contributing to neuroprotective effects in models of neurodegeneration .
  • Modulation of Cell Signaling Pathways : Research indicates that TBM may influence pathways associated with cell survival and apoptosis. It has been observed to affect the p38 MAPK signaling pathway, which plays a crucial role in cellular responses to stress and inflammation .

In Vitro Studies

In vitro studies have demonstrated that TBM exhibits significant biological activity across various cancer cell lines:

Cell Line Effect IC50 (μM)
L1210 (Leukemia)Antiproliferative15.6
CEM (T-Lymphocyte)Antiproliferative22.3
HeLa (Cervical)Antiproliferative18.9

These results suggest that TBM possesses considerable antiproliferative properties, making it a candidate for further investigation in cancer therapy .

In Vivo Studies

In vivo studies have also been conducted to assess the protective effects of TBM against neurodegenerative conditions. For example, in a scopolamine-induced model of memory impairment in rats, TBM showed moderate protective effects on cognitive function by reducing oxidative stress markers and improving memory retention compared to control groups .

Case Studies and Clinical Relevance

A notable case study involved the application of TBM in models of Alzheimer's disease. The compound demonstrated the ability to reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology. This effect was attributed to its dual action as both an AChE inhibitor and an anti-inflammatory agent, suggesting potential therapeutic applications in cognitive disorders .

Q & A

Q. What are the established synthetic routes for Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate, and what coupling reagents are typically employed?

The synthesis of carbamate derivatives often involves condensation reactions. For example, tert-butyl carbamates can be synthesized using tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) . These reagents facilitate amide bond formation under mild conditions, minimizing side reactions. Reaction monitoring via TLC or LC-MS is critical to confirm intermediate formation and purity .

Q. How can X-ray crystallography and SHELX software be utilized to resolve the molecular structure of this compound?

X-ray crystallography remains the gold standard for structural elucidation. For carbamate derivatives, single-crystal diffraction data refined using SHELX programs (e.g., SHELXL) can resolve bond lengths, angles, and hydrogen-bonding networks . For example, hydrogen bonds between N–H groups and carbonyl oxygen atoms (N–H⋯O) stabilize molecular packing . SHELX refinement parameters, such as R-factors, should be optimized to ensure accuracy .

Q. What are the key stability considerations for handling and storing this compound in laboratory settings?

The compound’s tert-butyl carbamate group confers stability under basic conditions but is sensitive to strong acids or oxidizing agents . Storage recommendations include:

  • Avoiding direct sunlight and moisture.
  • Maintaining temperatures at 2–8°C for long-term stability.
  • Using inert atmospheres (e.g., argon) during synthesis to prevent degradation .

Advanced Research Questions

Q. How can researchers address stereochemical challenges during the synthesis of chiral analogs of this compound?

Chiral resolution often requires diastereoselective methods. For example, tert-butyl carbamates with stereocenters can be synthesized using enantiopure starting materials or chiral catalysts. In one study, tert-butyl derivatives were separated via diastereomeric salt formation or chiral HPLC . Computational modeling (e.g., DFT) aids in predicting stereochemical outcomes and optimizing reaction pathways .

Q. What analytical strategies resolve contradictions between NMR and crystallography data for this compound?

Discrepancies may arise from dynamic processes (e.g., rotameric equilibria) in solution versus solid-state structures. Strategies include:

  • Variable-temperature NMR to probe conformational flexibility.
  • Comparing NOESY/ROESY data with crystallographic distances to validate hydrogen-bonding patterns .
  • Re-refining crystallographic models using alternative SHELX constraints to account for disorder .

Q. How can reaction conditions be optimized to improve yields in large-scale syntheses?

Scale-up challenges include heat dissipation and byproduct formation. Methodological optimizations:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility but require careful removal during workup .
  • Catalyst screening : Palladium or nickel catalysts improve coupling efficiency in multi-step syntheses .
  • Flow chemistry : Continuous flow systems mitigate exothermic risks and improve reproducibility .

Q. What role do hydrogen-bonding interactions play in the solid-state properties of this compound?

Hydrogen bonds (e.g., N–H⋯O, C–H⋯O) dictate crystal packing and physicochemical properties. In a related carbamate, bifurcated hydrogen bonds formed a 10-membered ring motif, stabilizing the lattice . Such interactions influence melting points, solubility, and bioavailability, which can be computationally predicted using tools like Mercury CSD .

Q. How can computational methods predict the pharmacological potential of this compound based on structural analogs?

Pharmacophore modeling and molecular docking against target proteins (e.g., kinases, enzymes) can identify bioactivity. For example:

  • Analogs with indole moieties exhibit anti-inflammatory or anticancer activity .
  • Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) modulate binding affinity to receptors . MD simulations further assess stability in biological environments .

Methodological Considerations

Q. What techniques validate the purity of this compound post-synthesis?

  • HPLC-MS : Quantifies impurities and confirms molecular weight.
  • Elemental analysis : Validates C, H, N composition within ±0.4% of theoretical values .
  • NMR spectroscopy : ¹H/¹³C NMR identifies residual solvents or unreacted intermediates .

Q. How can researchers mitigate hazards during experimental handling?

  • Engineering controls : Use fume hoods and closed systems to limit vapor exposure .
  • PPE : Nitrile gloves, lab coats, and safety goggles are mandatory .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

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